NAAA Inhibitory Potency: (3R,4S)-Derived Carbamate vs. Enantiomeric Carbamate
The (3R,4S) building block was converted to 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate (ARN077), which inhibited rat NAAA with an IC₅₀ of 7 nM [1]. The enantiomeric carbamate, 5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate (prepared from the (3S,4R) building block), displayed an IC₅₀ of 3.53 µM against the same enzyme . This represents a 504‑fold loss of potency upon inversion of both stereocentres.
| Evidence Dimension | NAAA inhibitory potency (rat enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM (ARN077, (2S,3R) configuration, derived from (3R,4S) building block) |
| Comparator Or Baseline | IC₅₀ = 3.53 µM (ARN077 enantiomer, (2R,3S) configuration, derived from (3S,4R) building block) |
| Quantified Difference | 504‑fold higher potency for the (3R,4S)-derived isomer |
| Conditions | Recombinant rat NAAA enzyme assay; substrate: N‑hexadecanoyl‑[2‑¹⁴C]ethanolamine |
Why This Matters
Procurement of the incorrect enantiomer renders any NAAA inhibitor programme non‑viable, as the (3S,4R) isomer yields compounds with micromolar rather than nanomolar target engagement.
- [1] Ponzano S, et al. J Med Chem. 2013;56(17):6917-6934 (compound 14q / ARN077; IC₅₀ = 7 nM on rat NAAA and human NAAA). doi:10.1021/jm400739u. View Source
